![molecular formula C15H17NO4 B14313649 5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one CAS No. 110434-79-2](/img/structure/B14313649.png)
5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The presence of both oxygen and nitrogen atoms in the spiro ring system imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and anhydrous solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Thia-5-azaspiro[5.5]undec-2-ene: Similar spirocyclic structure but contains sulfur instead of oxygen.
Spiro[5.5]undecane derivatives: Various derivatives with different substituents on the spiro ring system.
Uniqueness
5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one is unique due to the presence of the benzyloxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents.
Properties
CAS No. |
110434-79-2 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-phenylmethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one |
InChI |
InChI=1S/C15H17NO4/c17-14-19-15(9-5-2-6-10-15)13(16-20-14)18-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
JCNGFPFEZBADLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=NOC(=O)O2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


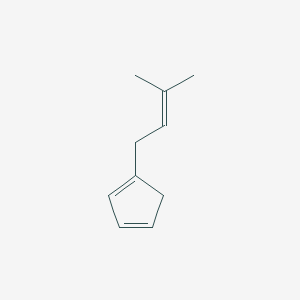
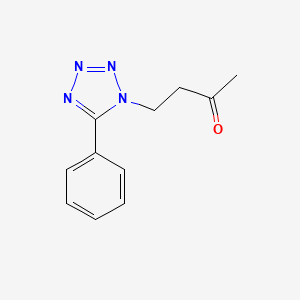
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
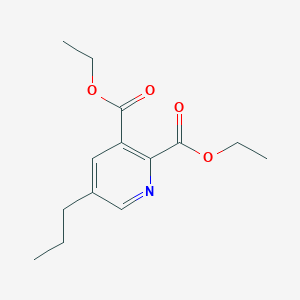
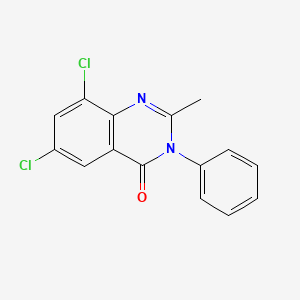
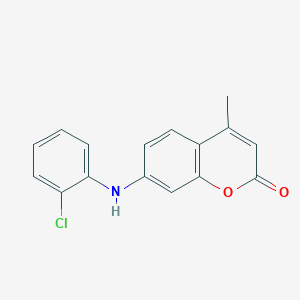
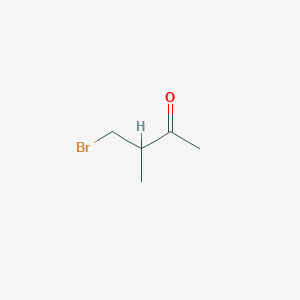
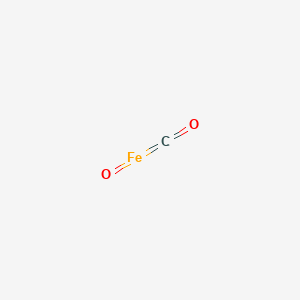
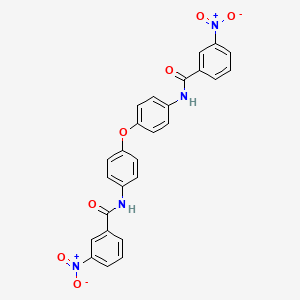

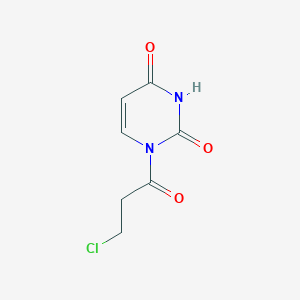
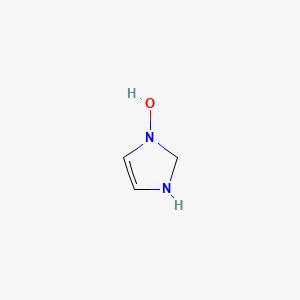
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
